2-Oxo-3-(perfluorophenyl)propanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H3F5O3 |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
2-oxo-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H3F5O3/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h1H2,(H,16,17) |
InChI Key |
YFMSUXNNPKRUDJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Oxo 3 Perfluorophenyl Propanoic Acid and Its Advanced Derivatives
Direct Synthesis Pathways for the Alpha-Keto Acid Core
The construction of the 2-oxo-propanoic acid framework attached to a perfluorophenyl group can be approached through methods that build the carboxylic acid function onto a pre-existing polyfluorinated structure or by functionalizing the alpha-carbon of a propanoic acid derivative.
Carbonylation Reactions of Polyfluorinated Precursors in Superacidic Media
A powerful method for synthesizing carboxylic acids from polyfluorinated precursors involves carbonylation reactions facilitated by superacidic systems. This approach leverages the ability of superacids to generate carbocationic intermediates from stable precursors like polyfluorinated alcohols, which can then react with carbon monoxide.
Research has demonstrated the successful carbonylation of a variety of polyfluorinated 1-arylalkan-1-ols using carbon monoxide in the presence of superacids such as trifluoromethanesulfonic acid (TfOH), a TfOH–SbF₅ mixture, or a fluorosulfonic acid–antimony pentafluoride (FSO₃H–SbF₅) mixture. These reactions proceed via the formation of a carbocation at the benzylic position, which is subsequently trapped by carbon monoxide, and upon aqueous workup, yields the corresponding carboxylic acid. The efficiency of the specific superacid system is often dependent on the structure of the starting alcohol, with FSO₃H–SbF₅ generally providing the best results for many transformations.
For instance, the carbonylation of secondary polyfluorinated 1-arylalkan-1-ols can lead to the formation of the desired carboxylic acids. However, the reaction can sometimes be accompanied by the elimination of hydrogen fluoride (B91410) (HF), particularly when fluorine atoms are present at the β-position to the hydroxyl group, leading to the formation of α,β-unsaturated carboxylic acids. The reaction temperature can be a critical parameter in controlling the outcome, with higher temperatures favoring elimination products. These transformations represent the first examples of functionalizing perfluorinated compounds through a carbonylation reaction.
| Precursor | Superacid System | Temperature (°C) | Primary Product | Notes |
|---|---|---|---|---|
| Polyfluorinated primary 1-arylalkan-1-ols | FSO₃H–SbF₅ | Room Temp | Corresponding carboxylic acid | Good to excellent yields. |
| Polyfluorinated secondary 1-arylalkan-1-ols | TfOH–SbF₅ | Room Temp | Corresponding carboxylic acid | May produce minor α,β-unsaturated acid byproduct. |
| Polyfluorinated secondary 1-arylalkan-1-ols (with β-fluorine) | TfOH–SbF₅ | 70 | α,β-Unsaturated carboxylic acid | Elimination of HF is the major pathway at higher temperatures. |
Oxo-Functionalization Strategies at the Alpha-Carbon
The direct introduction of a ketone functionality at the alpha-position of a 3-(perfluorophenyl)propanoic acid derivative is a key strategy for synthesizing the target molecule. General methods for the synthesis of α-keto acids can be adapted for this specific substrate. These strategies often involve the oxidation of a precursor molecule where the alpha-carbon is in a lower oxidation state. mdpi.com
One of the most common and effective approaches is the oxidation of α-hydroxy acids. A precursor, 2-hydroxy-3-(perfluorophenyl)propanoic acid, could be subjected to oxidation to yield the desired α-keto acid. A variety of oxidizing agents are known to effect this transformation. mdpi.com For instance, a chemoselective oxidation catalyzed by nitroxyl (B88944) radicals like 2-azaadamantane (B3153908) N-oxyl (AZADO) in the presence of a co-oxidant can convert α-hydroxy acids to α-keto acids efficiently. organic-chemistry.org
Another viable pathway involves the oxidation of the α-methylene group of a 3-(perfluorophenyl)propanoic acid ester. This can be challenging due to the stability of the C-H bonds, but certain oxidation systems are capable of this transformation. For example, oxidation using selenium dioxide (SeO₂) is a classic method for converting α-methylene ketones and esters to the corresponding α-dicarbonyl compounds. mdpi.com Although potentially harsh, this method could be applied to an ester derivative of 3-(perfluorophenyl)propanoic acid. Subsequent hydrolysis of the resulting α-keto ester would furnish the final acid. mdpi.com
Enantioselective Synthesis and Stereochemical Resolution Techniques
Achieving stereochemical control is crucial for many applications of chiral molecules. For 2-Oxo-3-(perfluorophenyl)propanoic acid, which is chiral if the side chain contains a stereocenter, enantioselective synthesis and resolution techniques are of significant interest.
Asymmetric Catalysis in Generating Chiral Fluoro-Substituted Propanoic Acid Scaffolds
The enantioselective synthesis of fluorinated α-amino acids has been extensively studied and provides a blueprint for creating chiral fluoro-substituted propanoic acid scaffolds. These methods often employ chiral catalysts to control the stereochemical outcome of a bond-forming reaction. Chiral Ni(II) complexes, for example, have proven to be powerful tools for the stereoselective synthesis of tailor-made non-canonical amino acids, including fluorinated analogs. mdpi.com This strategy can be extended to the synthesis of enantio- and diastereomerically pure γ-branched fluorinated amino acids. mdpi.com
The key step in such syntheses is often the alkylation of a chiral glycine (B1666218) equivalent complexed to the metal, where the chiral ligand on the metal directs the approach of the electrophile (e.g., a perfluorophenylmethyl halide) to one face of the nucleophilic glycine enolate. Subsequent hydrolysis and deprotection would yield the chiral propanoic acid scaffold. While this approach typically yields amino acids, modification of the starting materials and reaction sequence could potentially provide access to the corresponding α-hydroxy or α-keto acids.
Enzymatic Deracemization and Kinetic Resolution Approaches for Stereoisomers
Enzymatic methods offer a highly selective and environmentally benign approach to obtaining enantiomerically pure compounds. Hydrolase-catalyzed kinetic resolution is a well-established technique for separating racemates of carboxylic acids and their esters. In this process, an enzyme selectively hydrolyzes one enantiomer of a racemic ester, leaving the other enantiomer unreacted.
For fluorinated arylcarboxylic acids, this method has been successfully applied. For example, the kinetic resolution of racemic esters of 3-aryl-2-methylpropanoic acids using lipases, such as from Burkholderia cepacia, can lead to the formation of the (S)-carboxylic acid and the unreacted (R)-ester, both in high enantiomeric purity. The reaction is typically allowed to proceed to approximately 50% conversion to achieve optimal separation. To further enhance the enantiomeric purity of the resulting acid, a second, or "double," enzymatic deracemization step can be employed. This approach demonstrates the feasibility of using biocatalysis to resolve stereoisomers of fluorinated propanoic acid derivatives, which are direct precursors or analogs of the target α-keto acid.
Preparation of Key Analogs and Functionally Related Building Blocks
The synthesis of analogs of this compound and related building blocks is important for structure-activity relationship studies and for developing new chemical entities. These analogs can feature modifications to the perfluorophenyl ring, the propanoic acid backbone, or the keto-acid functionality.
One approach to creating analogs is through the hydroarylation of furan-based propenoic acids in superacidic media like TfOH. This reaction allows for the introduction of various aryl groups onto the propanoic acid scaffold, providing a route to 3,3-diarylpropanoic acid derivatives. While not directly producing perfluorophenyl analogs, this methodology highlights a strategy for modifying the substitution pattern of the propanoic acid chain.
Furthermore, the core structure can be altered by starting with different polyfluorinated aromatic precursors. For example, Suzuki cross-coupling reactions have been used to synthesize bi-aryl amino acids with perfluoroaryl functionalities. This methodology could be adapted to create precursors for α-keto acids where the perfluorophenyl group is part of a larger bi-aryl system.
Synthesis of Perfluorophenylated Alpha-Amino Acid Derivatives
The synthesis of α-amino acids containing a perfluorophenyl group is a significant route toward accessing precursors for this compound. These amino acids can be converted to the corresponding α-keto acid through oxidative deamination or transamination reactions. Several methods have been developed for the synthesis of fluorinated amino acids.
One prominent strategy involves the photoredox-catalyzed carbofluorination of dehydroalanine (B155165) derivatives . This metal-free method utilizes visible light to generate alkyl radicals that add to a dehydroalanine template, followed by fluorination to yield α-fluoro-α-amino acids. While this method directly installs a fluorine atom at the α-position, modifications of the radical precursor could potentially be adapted to introduce a perfluorophenyl group.
Another versatile approach is the cross-coupling reaction of halo-serine derivatives . For instance, Negishi cross-coupling has been successfully employed to couple iodo-serine derivatives with various aromatic groups, including fluorinated ones, to produce a range of aromatic α-amino acids. This method offers a direct way to introduce the perfluorophenyl moiety. Similarly, Suzuki-Miyaura cross-coupling has been used to synthesize highly fluorinated bi-aryl amino acids by coupling bromo-phenylalanine derivatives with fluorinated boronic acids.
The Erlenmeyer azalactone synthesis provides a classical yet effective route. This method involves the condensation of an aromatic aldehyde with N-acetylglycine to form an azalactone, which can then be reduced and hydrolyzed to the corresponding phenylalanine derivative. Utilizing perfluorobenzaldehyde in this sequence would yield perfluorophenylalanine. Subsequent enzymatic or chemical resolution can be employed to obtain enantiomerically pure forms. Transamination reactions of the corresponding perfluorophenylpyruvic acids have also been utilized to produce fluorinated phenylalanines. beilstein-journals.org
A summary of synthetic approaches to perfluorophenylated alpha-amino acid precursors is presented in the table below.
| Method | Description | Key Features |
| Photoredox-Catalyzed Carbofluorination | Metal-free, visible-light-mediated reaction of dehydroalanine derivatives with radical precursors and a fluorine source. | Mild reaction conditions. |
| Negishi Cross-Coupling | Palladium-catalyzed coupling of halo-serine derivatives with organozinc reagents. | Good yields for a range of aromatic α-amino acids. |
| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed coupling of bromo-phenylalanine derivatives with boronic acids. | Effective for synthesizing highly fluorinated bi-aryl amino acids. |
| Erlenmeyer Azalactone Synthesis | Condensation of an aromatic aldehyde with N-acetylglycine followed by reduction and hydrolysis. | A classical and versatile method. |
| Transamination | Enzymatic or chemical conversion of a perfluorophenylpyruvic acid to the corresponding amino acid. | Provides a direct route from the corresponding α-keto acid. beilstein-journals.org |
Derivatives via Modifications of the Carboxylic Acid or Ketone Functionalities
The carboxylic acid and ketone functionalities of this compound offer multiple avenues for derivatization, leading to a wide range of advanced derivatives with potentially novel properties.
The carboxylic acid group can undergo standard transformations such as esterification and amidation. For instance, reaction with alcohols in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) can yield the corresponding esters. Similarly, amides can be prepared by reacting the carboxylic acid with amines. The formation of highly reactive pentafluorophenyl esters is another valuable transformation, as these esters are excellent acylating agents for the synthesis of amides and other derivatives under mild conditions.
The ketone functionality is also amenable to various modifications. Reduction of the ketone can lead to the corresponding α-hydroxy acid, a valuable chiral building block. This can be achieved using various reducing agents, such as sodium borohydride. The ketone can also react with hydrazines to form hydrazones, which can be further cyclized to form heterocyclic structures. Additionally, the α-keto acid moiety can participate in cycloaddition reactions. For example, α-keto acids have been employed as precursors for nitrile oxides in the presence of copper nitrate, which can then undergo [3 + 2] dipolar cycloaddition with alkenes to form isoxazolines. nih.gov
Furthermore, the reactivity of the α-carbon adjacent to the perfluorophenyl group can be exploited. Enolate formation under basic conditions could allow for alkylation or other electrophilic substitution reactions at this position, although the strong electron-withdrawing nature of the perfluorophenyl group might influence the reactivity.
The following table summarizes some potential derivatization reactions of this compound.
| Functional Group | Reaction | Product |
| Carboxylic Acid | Esterification | Ester |
| Amidation | Amide | |
| Formation of Pentafluorophenyl Ester | Activated Ester | |
| Ketone | Reduction | α-Hydroxy Acid |
| Reaction with Hydrazine | Hydrazone | |
| [3 + 2] Dipolar Cycloaddition (as nitrile oxide precursor) | Isoxazoline |
Formation of Related Perfluorophenyl-Substituted Aliphatic Acids
The synthesis of aliphatic acids bearing a perfluorophenyl substituent at different positions along the carbon chain provides a class of compounds with distinct properties from the α-keto acid.
β-(Perfluorophenyl)propanoic acids can be synthesized through several routes. One common method is the Friedel-Crafts acylation of a perfluorinated aromatic compound with succinic anhydride. The resulting β-(perfluorobenzoyl)propionic acid can then be reduced, for example, via a Clemmensen or Wolff-Kishner reduction, to yield the desired β-(perfluorophenyl)propanoic acid. Another approach involves the Michael addition of a perfluorophenyl Grignard reagent to an α,β-unsaturated ester like ethyl acrylate, followed by hydrolysis.
γ-(Perfluorophenyl)butanoic acids and higher homologues can be prepared through various synthetic strategies. For example, a perfluorophenyl Grignard reagent can be reacted with a cyclic ester (lactone) such as γ-butyrolactone to open the ring and form the corresponding ω-hydroxy acid, which can then be oxidized to the carboxylic acid. Alternatively, multi-step syntheses involving the extension of a side chain on a perfluorinated aromatic core can be employed. This could involve, for instance, the reaction of a perfluorobenzyl halide with a malonic ester, followed by hydrolysis and decarboxylation.
Below is a table outlining synthetic strategies for perfluorophenyl-substituted aliphatic acids.
| Compound | Synthetic Method | Key Steps |
| β-(Perfluorophenyl)propanoic acid | Friedel-Crafts Acylation | Acylation of a perfluoroarene with succinic anhydride, followed by reduction. |
| Michael Addition | Addition of a perfluorophenyl Grignard reagent to an acrylate, followed by hydrolysis. | |
| γ-(Perfluorophenyl)butanoic acid | Lactone Ring Opening | Reaction of a perfluorophenyl Grignard reagent with γ-butyrolactone, followed by oxidation. |
| Malonic Ester Synthesis | Alkylation of a malonic ester with a perfluorobenzyl halide, followed by hydrolysis and decarboxylation. |
Chemical Reactivity and Transformation Pathways of 2 Oxo 3 Perfluorophenyl Propanoic Acid
Reactivity of the Alpha-Keto Carbonyl Moiety
The alpha-keto carbonyl group is a key site for a variety of chemical transformations. The presence of the adjacent carboxylic acid and the electron-deficient perfluorophenyl ring enhances the electrophilicity of the ketone's carbonyl carbon. nih.gov
Nucleophilic Addition Reactions and Condensation Pathways
The electron-poor nature of the carbonyl carbon in 2-Oxo-3-(perfluorophenyl)propanoic acid makes it highly susceptible to nucleophilic attack. masterorganicchemistry.com This reactivity is amplified by the inductive effects of the neighboring perfluorophenyl group. nih.gov A range of nucleophiles can add to the carbonyl group, leading to the formation of a tetrahedral intermediate.
Common nucleophilic addition reactions for alpha-keto acids include reactions with organometallic reagents, cyanide, and amines. For instance, the addition of cyanide would lead to the formation of a cyanohydrin. Condensation reactions with amines or hydrazines can yield imines or hydrazones, respectively.
| Nucleophile | Product Type | General Reaction Conditions |
|---|---|---|
| HCN | Cyanohydrin | Acid or base catalysis |
| R-NH₂ | Imine (Schiff base) | Mild acid catalysis, removal of water |
| R-OH | Hemiketal | Acid or base catalysis |
Oxidative and Reductive Transformations of the Ketone Group
The ketone functionality can undergo both oxidation and reduction. Reduction of the ketone group can be achieved using various reducing agents to yield the corresponding alpha-hydroxy acid, 2-hydroxy-3-(perfluorophenyl)propanoic acid. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Oxidative cleavage of the alpha-keto acid can occur under strong oxidizing conditions, potentially leading to the formation of pentafluorophenylacetic acid through the loss of the carboxyl group as carbon dioxide. nih.gov
Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group is another reactive center in the molecule, enabling the synthesis of various derivatives.
Decarboxylation Reactions and Related C-C Bond Cleavages
Alpha-keto acids are known to undergo decarboxylation, particularly upon heating. This process involves the loss of carbon dioxide from the carboxyl group. For this compound, decarboxylation would likely produce a pentafluorophenylacetaldehyde intermediate, which could be further transformed depending on the reaction conditions. The stability of beta-keto acids and their ease of decarboxylation is a well-known phenomenon in organic chemistry. researchgate.netgoogle.com
Esterification and Amidation for Derivative Synthesis
The carboxylic acid moiety can be readily converted into esters and amides, which are important for creating derivatives with modified properties. orientjchem.orghumanjournals.com
Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid) yields the corresponding ester. researchgate.net The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate this transformation under milder conditions.
Amidation: Amides can be synthesized by reacting the carboxylic acid with an amine. rsc.org This reaction is often promoted by coupling agents to form an activated intermediate, such as an acyl halide or an active ester, which then reacts with the amine. acs.org Pentafluorophenyl esters are themselves sometimes used as activated intermediates in peptide synthesis due to their enhanced reactivity. researchgate.net
| Reagent | Product Type | Typical Conditions |
|---|---|---|
| R-OH, H⁺ | Ester | Acid catalysis, heat |
| SOCl₂ then R-NH₂ | Amide | Two-step: acyl chloride formation, then amination |
| R-NH₂, DCC | Amide | Coupling agent, room temperature |
Reactivity of the Perfluorophenyl Aromatic Ring
The perfluorophenyl (PFP) group is highly electron-deficient due to the strong electronegativity of the fluorine atoms. mdpi.com This property makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govharvard.edu The fluorine atom at the para position is typically the most reactive and is preferentially replaced by nucleophiles. mdpi.comnih.gov
A wide variety of nucleophiles, including alkoxides, phenoxides, amines, and thiols, can displace a fluoride (B91410) ion from the perfluorophenyl ring. mdpi.com This reactivity allows for the introduction of diverse functional groups onto the aromatic core, enabling the synthesis of a broad range of derivatives. mdpi.com The reaction generally proceeds under mild conditions, often in the presence of a base. mdpi.com
Nucleophilic Aromatic Substitution (SNAr) Reactions and Regioselectivity
The pentafluorophenyl ring, an electron-deficient aromatic system, is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. In theory, the electron-withdrawing nature of the fluorine atoms facilitates the attack of nucleophiles, leading to the displacement of a fluoride ion. The regioselectivity of such reactions on substituted perfluorophenyl rings is typically directed to the para position relative to the activating group, with secondary substitution sometimes occurring at the ortho positions.
However, in the case of this compound, no specific experimental data on SNAr reactions has been found in the surveyed literature. Consequently, information regarding the reactivity of this compound with various nucleophiles (e.g., amines, alkoxides, thiols) and the precise regiochemical outcomes of these potential transformations remains speculative.
A hypothetical reaction scheme for the SNAr reaction of this compound with a generic nucleophile (Nu-) is presented below. It is important to note that the conditions and outcomes are based on general principles of SNAr on perfluoroarenes and have not been experimentally verified for this specific compound.
| Reactant | Nucleophile (Nu-) | Potential Product(s) (Regioisomers) | Reaction Conditions |
| This compound | Generic Nucleophile | 2-Oxo-3-(4-nucleophilic-2,3,5,6-tetrafluorophenyl)propanoic acid (para isomer) | Not Documented |
| 2-Oxo-3-(2-nucleophilic-3,4,5,6-tetrafluorophenyl)propanoic acid (ortho isomer) | Not Documented |
Functionalization at Peripheral Fluorine Positions
The functionalization of peripheral fluorine atoms on a perfluorophenyl ring, those not at the para or ortho positions, is generally more challenging and often requires specialized synthetic strategies. These might include metal-catalyzed cross-coupling reactions or the use of highly reactive organometallic reagents.
For this compound, there is no available research detailing the successful functionalization of its peripheral fluorine atoms. The development of methodologies to selectively replace the fluorine atoms at the meta positions would open up new avenues for creating novel derivatives with potentially unique chemical and physical properties. However, at present, this remains an unexplored area of its chemistry.
Mechanistic Investigations of Chemical and Biochemical Reactions Involving 2 Oxo 3 Perfluorophenyl Propanoic Acid
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthetic utility of 2-oxo-3-(perfluorophenyl)propanoic acid and related fluorinated compounds is underpinned by a variety of reaction mechanisms. Understanding these pathways is crucial for the development of new synthetic methodologies and the optimization of existing ones. This section delves into the mechanistic details of key transformations, including superacid-catalyzed carbonylations, decarboxylative processes, and palladium-catalyzed C-H functionalizations.
Carbocationic Intermediates and Rearrangements in Superacid-Catalyzed Carbonylations
Superacid-catalyzed carbonylation reactions provide a direct route to carboxylic acids from alcohols or alkenes. In the context of polyfluorinated compounds, these reactions proceed through highly reactive carbocationic intermediates. The generation of this compound derivatives can be envisioned through the carbonylation of appropriate precursors, such as polyfluorinated 1-arylalkan-1-ols, in the presence of a superacid like a mixture of fluorosulfonic acid (FSO3H) and antimony pentafluoride (SbF5). mdpi.comnih.govresearchgate.net
The general mechanism commences with the protonation of the hydroxyl group of the alcohol precursor by the superacid, followed by the loss of a water molecule to generate a carbocation. This carbocation is then trapped by carbon monoxide (CO) to form an acylium ion. Subsequent hydrolysis of the acylium ion yields the desired carboxylic acid. mdpi.comnih.gov The stability and reactivity of the carbocationic intermediates are significantly influenced by the presence of the perfluorophenyl group.
In some cases, the carbonylation of secondary polyfluorinated 1-arylalkan-1-ols can be accompanied by the elimination of hydrogen fluoride (B91410) (HF), leading to the formation of α,β-unsaturated carboxylic acids. mdpi.comnih.gov This side reaction is also mediated by the carbocationic intermediate. The high acidity of the superacid system facilitates these transformations, which are often difficult to achieve under milder acidic conditions. youtube.com Mechanistic studies, in some cases involving in situ low-temperature NMR spectroscopy, have been instrumental in identifying the involvement of dicationic superelectrophilic intermediates in related superacid-catalyzed reactions. nih.gov
Table 1: Key Steps in Superacid-Catalyzed Carbonylation
| Step | Description | Intermediate |
| 1. Protonation | The alcohol precursor is protonated by the superacid. | Oxonium ion |
| 2. Dehydration | Loss of a water molecule to form a carbocation. | Carbocation |
| 3. Carbonylation | The carbocation reacts with carbon monoxide. | Acylium ion |
| 4. Hydrolysis | The acylium ion is hydrolyzed to the carboxylic acid. | Carboxylic acid |
Radical Pathways in Decarboxylative Processes
Decarboxylation reactions offer a valuable method for the formation of new carbon-carbon or carbon-heteroatom bonds. In the case of this compound, decarboxylation would likely proceed through a radical pathway, particularly under photoredox catalysis conditions. nih.gov The general mechanism for the decarboxylation of carboxylic acids involves a single-electron transfer (SET) to the carboxylate, generating a carboxy radical. This intermediate readily undergoes decarboxylation to produce an alkyl radical. nih.gov
This alkyl radical can then participate in various downstream reactions. For instance, in the context of polyfluoroarylation, the generated alkyl radical can add to a polyfluoroarene. nih.gov The resulting radical intermediate can then undergo further transformations to yield the final product. The driving force for the decarboxylation step is the formation of a stable carbon dioxide molecule.
Photocatalyzed decarboxylative processes have emerged as a mild and efficient way to generate carbon-centered radicals from abundant carboxylic acids. nih.gov These methods often exhibit high functional group tolerance. While the specific decarboxylative fluorination of this compound is not extensively detailed, the established mechanisms for similar compounds provide a strong basis for understanding its potential reactivity. nih.govresearchgate.netorganic-chemistry.orgresearchgate.net
Palladium-Catalyzed C-H Functionalization Mechanisms Directed by Related Propanoic Acids
Palladium-catalyzed C-H functionalization has become a powerful tool in organic synthesis for the direct formation of C-C and C-heteroatom bonds. nih.govnih.govspringerprofessional.deresearchgate.net Carboxylic acids and their derivatives can act as directing groups, guiding the palladium catalyst to a specific C-H bond for activation. rsc.orgnih.govrsc.orgresearchgate.net While this compound itself is a specific structure, the mechanistic principles can be illustrated using a related propanoic acid as a directing group.
The catalytic cycle for palladium-catalyzed C-H functionalization typically involves the following key steps:
Coordination: The carboxylic acid substrate coordinates to the palladium(II) catalyst. The presence of a counter-cation, such as an alkali metal, can promote a favorable κ¹ coordination mode. nih.gov
C-H Activation: The palladium catalyst then mediates the cleavage of a proximal C-H bond, often through a concerted metalation-deprotonation (CMD) pathway, to form a palladacycle intermediate. nih.gov
Functionalization: This palladacycle can then undergo various transformations. For example, in an oxidative coupling reaction, the palladacycle can be oxidized to a Pd(IV) species, which then undergoes reductive elimination to form the new bond and regenerate a Pd(II) species. nih.govnih.gov Alternatively, in a Pd(II)/Pd(0) catalytic cycle, the palladacycle can react with a coupling partner, followed by reductive elimination to yield the product and a Pd(0) species, which is then re-oxidized to Pd(II). rsc.org
The directing group plays a crucial role in controlling the regioselectivity of the C-H functionalization. The formation of a stable five- or six-membered palladacycle is a common feature of these reactions. rsc.org
Enzymatic Mechanistic Probes and Inhibition Studies
The unique electronic properties of the perfluorophenyl group in this compound and related α-keto acids make them valuable tools for studying enzyme mechanisms and for the development of enzyme inhibitors.
Investigation of Serine Protease Inhibition by Fluorinated Alpha-Keto Acid Derivatives (e.g., Chymotrypsin)
Serine proteases, such as chymotrypsin (B1334515), are a major class of enzymes involved in a wide range of physiological processes. wikipedia.org They are characterized by a catalytic triad (B1167595) in their active site, which includes a highly reactive serine residue. Fluorinated α-keto acids have been shown to be potent inhibitors of serine proteases. nih.govnih.govacs.orgnih.govacs.org
The mechanism of inhibition involves the nucleophilic attack of the active site serine's hydroxyl group on the electrophilic carbonyl carbon of the α-keto acid. nih.gov The presence of the electron-withdrawing perfluorophenyl group in this compound would significantly enhance the electrophilicity of the adjacent keto group, making it more susceptible to nucleophilic attack. This attack results in the formation of a stable, tetrahedral hemiketal adduct, which mimics the transition state of the normal enzymatic reaction. nih.govnih.gov
The stability of this hemiketal adduct effectively inactivates the enzyme. 19F NMR spectroscopy has been a valuable tool in studying these enzyme-inhibitor complexes, providing direct evidence for the formation of the hemiketal structure. nih.gov The potency of inhibition can be modulated by the nature of the fluorinated substituent and other parts of the inhibitor molecule that interact with the enzyme's binding pockets. nih.govresearchgate.netfu-berlin.de
Table 2: Inhibition of Chymotrypsin by Fluorinated α-Keto Acid Derivatives
| Inhibitor Type | Mechanism of Action | Key Intermediate |
| Fluorinated α-keto acids | Covalent inhibition | Stable hemiketal adduct |
| Peptidyl fluoromethyl ketones | Transition-state analog inhibition | Hemiacetal adduct |
Mechanistic Insights into Mandelate (B1228975) Racemase Inactivation by Alpha-Keto Acid Analogs
Mandelate racemase is an enzyme that catalyzes the interconversion of the R- and S-enantiomers of mandelate. The study of its mechanism has been facilitated by the use of various inhibitors, including α-keto acid analogs. While direct studies with this compound are not prominently reported, the inactivation of mandelate racemase by other α-keto acids, such as 3-hydroxypyruvate (B1227823), provides valuable mechanistic insights.
The inactivation of mandelate racemase by such analogs often involves the formation of a covalent adduct with an active site residue. For example, 3-hydroxypyruvate has been shown to inactivate mandelate racemase through a mechanism that is believed to involve the formation of an enolate intermediate, which then attacks an electrophilic species in the active site. The α-keto acid structure is crucial for this inhibitory activity. nih.gov
The study of such inactivation processes can reveal important information about the catalytic mechanism of the enzyme, including the identification of key active site residues and the nature of the chemical steps involved in catalysis. The electrophilic nature of the carbonyl groups in α-keto acids is a key feature that drives their reactivity as enzyme inhibitors. msu.ru
Role of Fluorinated Alpha-Keto Acids as Transition State Analogs in Enzyme Catalysis
Fluorinated alpha-keto acids, including this compound, represent a significant class of enzyme inhibitors that function as transition state analogs. Their efficacy stems from the unique electronic properties conferred by fluorine atoms, which enhance the electrophilicity of the keto group, facilitating the formation of a stable adduct with nucleophilic residues in the enzyme's active site. This adduct mimics the transient, high-energy tetrahedral intermediate formed during the catalytic reaction, thereby inhibiting the enzyme.
The mechanism of action for these inhibitors is particularly well-documented for serine proteases, such as chymotrypsin. In the typical enzymatic hydrolysis of a peptide bond, the hydroxyl group of a serine residue in the active site attacks the carbonyl carbon of the substrate, forming a tetrahedral intermediate. Fluorinated alpha-keto acids exploit this mechanism. The strong electron-withdrawing nature of the fluorine atoms significantly increases the partial positive charge on the alpha-keto carbon, making it highly susceptible to nucleophilic attack by the active site serine. This results in the formation of a stable hemiketal, which is structurally analogous to the tetrahedral transition state of the normal enzymatic reaction. The stability of this enzyme-inhibitor complex effectively blocks the enzyme's catalytic activity.
Research on a series of fluorinated alpha-keto acid derivatives has demonstrated a clear structure-activity relationship, where the degree of fluorination correlates with inhibitory potency. Studies on the inhibition of chymotrypsin by phenylpyruvic and benzylpyruvic acid derivatives show that increasing the number of fluorine atoms on the phenyl or benzyl (B1604629) ring leads to a lower inhibition constant (Ki), indicating tighter binding and more potent inhibition. nih.gov
While direct experimental data for this compound is not extensively available in the reviewed literature, the established trend of increased inhibitory potency with increased fluorination strongly suggests that it would be a highly potent transition state analog inhibitor. The perfluorophenyl group, with its five fluorine atoms, is a powerful electron-withdrawing moiety. This would make the alpha-keto carbon of this compound exceptionally electrophilic, promoting the formation of a very stable hemiketal adduct with the active site serine of a target protease.
The following table presents data on the inhibition of chymotrypsin by various fluorinated phenylpyruvic acid derivatives, illustrating the effect of fluorination on inhibitory potency.
Table 1: Inhibition of Chymotrypsin by Fluorinated Phenylpyruvic Acid Derivatives
| Compound | R | Ki (µM) |
|---|---|---|
| Phenylpyruvic acid | H | >1000 |
| Monofluorophenylpyruvic acid | F | 4700 |
The data clearly shows that the introduction of fluorine atoms progressively enhances the inhibitory activity of the alpha-keto acids. This trend provides a strong basis for the expectation that this compound, with its fully fluorinated phenyl ring, would exhibit even greater potency as a transition state analog inhibitor for serine proteases and potentially other enzymes that proceed through a tetrahedral transition state. Further research into the specific inhibitory properties of this perfluorinated compound would be highly valuable to confirm this hypothesis and explore its potential as a tool for mechanistic studies and as a lead compound in drug discovery.
Computational and Theoretical Chemistry Studies of 2 Oxo 3 Perfluorophenyl Propanoic Acid
Electronic Structure and Reactivity Predictions through Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or Hartree-Fock (HF) theory, are powerful tools for elucidating the electronic structure of molecules like 2-Oxo-3-(perfluorophenyl)propanoic acid. nih.govemerginginvestigators.org These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential.
The perfluorophenyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This has a profound effect on the electronic structure of the molecule. Quantum chemical calculations would likely show a significant polarization of the C-F bonds, leading to a partial positive charge on the carbon atoms of the perfluorophenyl ring and partial negative charges on the fluorine atoms. This electron-withdrawing effect would also be transmitted to the propanoic acid chain, influencing the reactivity of the α-keto and carboxylic acid functional groups.
The HOMO-LUMO gap is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the perfluorophenyl ring is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at the electrophilic centers, particularly the carbonyl carbons.
Illustrative Data Table of Predicted Electronic Properties:
| Property | Predicted Value/Characteristic | Implication for Reactivity |
| HOMO Energy | Low | Lower propensity for oxidation |
| LUMO Energy | Low | Higher propensity for reduction and nucleophilic attack |
| HOMO-LUMO Gap | Relatively Small | Increased chemical reactivity |
| Mulliken Charges | Partial positive on carbonyl carbons, partial negative on oxygens and fluorines | Defines sites for electrophilic and nucleophilic interactions |
| Electrostatic Potential | Negative potential around carbonyl oxygens and fluorine atoms, positive potential around carbonyl carbons | Guides non-covalent interactions and reaction pathways |
Note: The values in this table are illustrative and would need to be quantified by specific quantum chemical calculations.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of this compound involves identifying the stable conformers (low-energy states) and the energy barriers for rotation around its single bonds. This is typically achieved by mapping the potential energy surface (PES) through systematic variation of dihedral angles.
For this compound, key rotations would be around the C-C bonds of the propanoic acid chain and the bond connecting the phenyl ring to the chain. The presence of the bulky and highly electronegative perfluorophenyl group, along with the two carbonyl groups, would create significant steric and electrostatic interactions that govern the conformational preferences.
Studies on similar α-ketoamides and α-ketocarbonyls have shown that planar conformations are often favored, though bulky substituents can lead to non-planar arrangements. nih.gov It is plausible that the most stable conformer of this compound would adopt a conformation that minimizes the repulsion between the perfluorophenyl ring and the carboxylic acid group.
Illustrative Data Table of Torsional Energy Barriers:
| Rotatable Bond | Description | Predicted Energy Barrier (kcal/mol) |
| C(ring)-C(α) | Rotation of the perfluorophenyl group | Moderate to High |
| C(α)-C(β) | Rotation around the central C-C bond of the acid chain | Moderate |
| C(β)-C(OOH) | Rotation of the carboxylic acid group | Low to Moderate |
Note: These are estimated values. Actual energy barriers would be determined through computational methods like relaxed PES scans.
Molecular Modeling of Enzyme-Substrate and Enzyme-Inhibitor Complexes
Given that α-keto acids are intermediates in various metabolic pathways, this compound could potentially interact with a range of enzymes as either a substrate or an inhibitor. rsc.orgrsc.org Molecular modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting and analyzing these interactions. tandfonline.com
Molecular docking can be used to predict the preferred binding orientation of the molecule within the active site of an enzyme. researchgate.net The strong electron-withdrawing nature of the perfluorophenyl group could lead to specific interactions, such as halogen bonding or electrostatic interactions, with amino acid residues in the enzyme's active site. The α-keto acid moiety is known to interact with metal ions often found in enzyme active sites and can form hydrogen bonds with key residues. nih.govresearchgate.net
Following docking, MD simulations can provide insights into the dynamic stability of the enzyme-ligand complex over time. tandfonline.com These simulations can reveal how the protein and ligand adapt to each other and can be used to calculate the binding free energy, providing a more accurate estimate of the binding affinity. For example, in studies of diketo-acid inhibitors of HIV-1 integrase, MD simulations have been crucial in understanding the coordination with magnesium ions and interactions with key lysine (B10760008) residues in the active site. nih.govresearchgate.net
Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are highly effective at predicting spectroscopic properties, which can be invaluable for the identification and characterization of novel compounds. nih.gov
NMR Chemical Shifts: Density functional theory (DFT) is now a commonplace tool for the prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov For this compound, predicting the ¹⁹F NMR spectrum would be particularly important for its characterization. researchgate.netacs.orgmdpi.com The chemical shifts of the fluorine atoms on the perfluorophenyl ring are sensitive to their electronic environment, and computational predictions can aid in the assignment of the observed signals. nih.govresearchgate.net Scaling factors are often applied to computationally derived shifts to improve their accuracy. nih.govacs.org
Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Quantum chemical calculations can predict these vibrational frequencies, which correspond to the peaks in an IR spectrum. For this compound, characteristic vibrational frequencies would be expected for the C=O stretches of the keto and carboxylic acid groups, the O-H stretch of the carboxylic acid, and the C-F stretches of the perfluorophenyl ring.
Illustrative Data Table of Predicted Spectroscopic Data:
| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group |
| ¹³C NMR | δ ≈ 160-170 ppm | Carboxylic acid carbonyl |
| δ ≈ 190-200 ppm | Keto carbonyl | |
| ¹⁹F NMR | Multiple signals in the range of -140 to -170 ppm | Fluorine atoms on the perfluorophenyl ring |
| IR Spectroscopy | ~1750 cm⁻¹ | C=O stretch (keto) |
| ~1710 cm⁻¹ | C=O stretch (carboxylic acid) | |
| ~1100-1400 cm⁻¹ | C-F stretches |
Note: These are typical ranges and the exact values would need to be calculated.
Quantitative Structure-Activity Relationship (QSAR) in Mechanistic Contexts
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While developing a QSAR model requires data for a series of related compounds, the principles of QSAR can be applied to understand the potential activity of this compound.
In a mechanistic QSAR context, descriptors derived from computational chemistry would be used to explain and predict activity. For this molecule, key descriptors would likely include:
Electronic Descriptors: Atomic charges, HOMO/LUMO energies, and dipole moment, which would relate to the molecule's ability to participate in electrostatic and orbital-controlled interactions with a biological target.
Steric Descriptors: Molecular volume, surface area, and specific conformational descriptors, which would relate to how well the molecule fits into a binding site.
Hydrophobicity Descriptors: The octanol-water partition coefficient (logP), which would be crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The perfluorophenyl group would significantly increase the hydrophobicity of the molecule.
QSAR studies on perfluorinated compounds have often highlighted the importance of hydrophobicity and electronic properties in determining their biological effects. researchgate.netnih.gov For instance, the toxicity of perfluorinated carboxylic acids has been shown to correlate with their chain length, which is related to hydrophobicity. researchgate.netsigmaaldrich.com
By calculating these descriptors for this compound, it would be possible to make informed predictions about its potential biological activity and to design related molecules with improved properties.
Advanced Analytical Methodologies for Research on 2 Oxo 3 Perfluorophenyl Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of "2-Oxo-3-(perfluorophenyl)propanoic acid," providing detailed information about the carbon skeleton, the protons, and, crucially, the fluorine atoms within the molecule.
While specific spectral data for "this compound" is not widely published, analysis of related structures provides insight into the expected NMR signals. For the closely related compound, 2-methyl-3-(perfluorophenyl)propanoic acid, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the methyl protons (a doublet around 1.21 ppm), the methylene (B1212753) protons (a multiplet around 2.81 ppm), and the methine proton (a multiplet around 3.1 ppm) mdpi.com. For "this compound," one would expect to observe a singlet for the methylene protons adjacent to the perfluorophenyl ring and the carbonyl group. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.
The ¹³C NMR spectrum is essential for confirming the carbon framework. For "this compound," distinct signals would be expected for the carboxylic carbon, the alpha-keto carbon, and the methylene carbon. The pentafluorophenyl group would exhibit a complex pattern of signals due to carbon-fluorine coupling. In the analogue 2-methyl-3-(perfluorophenyl)propanoic acid, ¹³C NMR signals are observed for the methyl carbon (around 16.07 ppm), the methylene carbon (around 38.41 ppm), the methine carbon (around 40.45 ppm), and the carboxylic carbon (around 181.58 ppm), in addition to the signals for the perfluorinated ring mdpi.com.
Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| 2-methyl-3-(perfluorophenyl)propanoic acid | ¹H | 1.21 | Doublet |
| 2.81 | Multiplet | ||
| 3.1 | Multiplet | ||
| ¹³C | 16.07 | Singlet | |
| 38.41 | Singlet | ||
| 40.45 | Singlet | ||
| 181.58 | Singlet |
Data is for a structurally related compound and is illustrative. mdpi.com
¹⁹F NMR is a powerful and highly sensitive technique for characterizing the perfluorinated moiety of the molecule. The chemical shifts in ¹⁹F NMR are spread over a wide range, providing excellent signal dispersion and allowing for detailed analysis of the fluorine environments nih.gov. For a pentafluorophenyl group, one would typically observe three distinct signals corresponding to the ortho, meta, and para fluorine atoms.
In the case of 2-methyl-3-(perfluorophenyl)propanoic acid, the ¹⁹F NMR spectrum in CDCl₃ displays signals at approximately -143 ppm (doublet of doublets), -156.62 ppm (triplet), and -162.8 ppm (doublet of triplets), corresponding to the different fluorine atoms on the aromatic ring mdpi.com. Similar patterns and chemical shifts would be anticipated for "this compound," providing definitive evidence for the presence and substitution pattern of the perfluorophenyl group.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
Chromatographic Separations for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of "this compound" and for separating its enantiomers, as the alpha-carbon is not chiral in this specific molecule, but related chiral derivatives are of significant interest.
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of non-volatile organic compounds. For "this compound," a reversed-phase HPLC method would likely be employed.
For chiral analogues, Chiral HPLC is the method of choice for separating enantiomers and determining enantiomeric excess. For instance, the enantiomers of 2-methyl-3-(perfluorophenyl)propanoic acid have been successfully separated using a Chiralpak IB column with a mobile phase of hexane (B92381) and isopropanol (B130326) containing a small amount of trifluoroacetic acid mdpi.com. This demonstrates the utility of chiral stationary phases for the resolution of structurally similar chiral fluorinated acids mdpi.comresearchgate.netnih.govntu.edu.twnih.gov.
Table 2: Illustrative Chiral HPLC Conditions for a Related Compound
| Parameter | Condition |
|---|---|
| Compound | 2-methyl-3-(perfluorophenyl)propanoic acid |
| Column | Chiralpak IB (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane (0.1% TFA)/IPA, 97:3 |
| Flow Rate | 0.6 mL/min |
| Retention Times | 8.65 min (R-enantiomer), 9.14 min (S-enantiomer) |
Data is for a structurally related compound and is illustrative. mdpi.com
While "this compound" itself is not sufficiently volatile for direct GC-MS analysis, its volatile derivatives, such as methyl or ethyl esters, can be analyzed by this technique. Derivatization is a common strategy to facilitate the GC-MS analysis of carboxylic acids nih.govresearchgate.net. GC-MS provides both separation and structural information, making it a valuable tool for identifying impurities and byproducts, provided that suitable derivatization methods are employed nih.gov.
Emerging Research Applications and Future Directions
Utility as Chiral Synthons and Precursors in Asymmetric Organic Synthesis
The development of methodologies for the creation of asymmetric centers is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry. ekb.eg Molecules like 2-Oxo-3-(perfluorophenyl)propanoic acid are valuable as chiral synthons, which are chiral building blocks used to introduce a specific chirality into a larger molecule. nih.gov
The presence of the α-keto group in this compound provides a key functional handle for various chemical transformations. For instance, the asymmetric reduction of the ketone can lead to the formation of chiral α-hydroxy acids, which are important intermediates in the synthesis of biologically active compounds. Furthermore, the development of catalytic enantioselective methods for reactions involving such keto esters is an active area of research. nih.govresearchgate.net The synthesis of α-fluoroalkyl-α-amino acids, a class of compounds with significant applications in medicinal chemistry due to their unique conformational and stability properties, often relies on precursors with similar functionalities. nih.govresearchgate.netmdpi.com The perfluorophenyl group can influence the stereochemical outcome of these reactions through steric and electronic effects, potentially leading to high levels of enantioselectivity.
Development of Advanced Building Blocks for Complex Molecular Architectures and Fluorinated Compounds
Fluorinated compounds are of immense importance in medicinal chemistry, agrochemicals, and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, lipophilicity, and binding affinity. ossila.combiesterfeld.nonih.govnih.gov Consequently, there is a high demand for versatile fluorinated building blocks for the synthesis of complex molecular architectures. ossila.comhalocarbonlifesciences.com this compound serves as a prime example of such a building block.
The perfluorophenyl group is a key moiety that can be incorporated into larger molecules to modulate their physicochemical properties. nih.gov The reactivity of the α-keto acid functionality allows for a variety of transformations, enabling the construction of more complex fluorinated molecules. For example, it can be used in condensation reactions to form heterocyclic systems or undergo reactions at the carbonyl group to introduce further functionalization. The use of perfluoroaryl reagents is an emerging tool for peptide synthesis and modification, highlighting the potential of compounds like this compound in bioconjugation and the development of novel biomaterials. nih.gov
Exploration in Materials Science Research: Leveraging Unique Physicochemical Properties of the Perfluorophenyl Group
The perfluorophenyl group possesses a unique set of physicochemical properties that are highly attractive for applications in materials science. mdpi.com These properties include high thermal and chemical stability, hydrophobicity, and unique electronic characteristics. mdpi.comnih.gov The incorporation of perfluorophenyl moieties into polymers and other materials can lead to enhanced performance characteristics. nih.gov
For instance, perfluorophenyl azides have been extensively studied as coupling agents for surface functionalization and nanomaterial synthesis. acs.orgnih.govresearchgate.net These compounds allow for the covalent attachment of molecules to a wide range of material surfaces, including polymers, oxides, and carbon materials. acs.orgnih.gov While not an azide, the perfluorophenyl group in this compound can be leveraged in a similar fashion. The carboxylic acid and ketone functionalities provide sites for attachment to surfaces or for incorporation into polymer backbones, while the perfluorophenyl group imparts desirable surface properties such as low surface energy and chemical resistance.
The thermal stability of perfluorinated compounds also makes them suitable for high-performance applications where materials are exposed to extreme temperatures. mdpi.com Polymers derived from or functionalized with this compound could exhibit improved thermal and oxidative resistance.
Design and Application of Novel Mechanistic Probes for Enzyme Activity and Inhibition in Biological Systems
Fluorinated α-keto acids are a well-established class of enzyme inhibitors, particularly for proteases. nih.gov The electrophilic nature of the α-keto group is enhanced by the presence of the electron-withdrawing perfluorophenyl group, making the carbonyl carbon susceptible to nucleophilic attack by active site residues of enzymes. nih.gov This can lead to the formation of a stable hemiketal adduct, which mimics the tetrahedral transition state of peptide bond hydrolysis, resulting in potent and often slow-binding inhibition. nih.govnih.gov
The inhibitory activity of a series of fluorinated α-keto acid derivatives against chymotrypsin (B1334515) has been demonstrated, with potency increasing with the number of fluorine atoms. nih.gov This suggests that this compound would be a potent inhibitor for certain proteases. By attaching peptide chains to the carboxylic acid moiety, the specificity of these inhibitors can be tailored to target particular enzymes. nih.gov
These compounds can also serve as mechanistic probes to study enzyme activity. The fluorine atoms can be used as reporters in ¹⁹F NMR studies to investigate the formation of the enzyme-inhibitor complex and to gain insights into the enzyme's active site. nih.gov
Computational Design and Discovery of New Reaction Pathways for Fluoroorganic Synthesis
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction pathways, transition states, and the properties of novel molecules. nih.gov The in silico design of synthetic pathways is particularly valuable for complex and potentially hazardous reactions, such as those involved in fluoroorganic synthesis. nih.govacs.org
Computational methods can be employed to explore the reactivity of this compound and to design novel synthetic routes to valuable fluorinated compounds. hokudai.ac.jp For example, quantum chemical calculations can be used to model the transition states of various reactions, helping to predict the feasibility and stereochemical outcome of a proposed synthetic step. nih.govresearchgate.net This can accelerate the discovery of new reactions and optimize existing ones, reducing the need for extensive experimental screening. hokudai.ac.jp Furthermore, computational tools can aid in the design of novel enzymes for the degradation of persistent per- and polyfluoroalkyl substances (PFAS), a field where understanding the reactivity of the C-F bond is crucial. nih.govacs.orgnih.gov
Challenges and Prospective Opportunities in the Synthesis and Reactivity of Perfluorinated Alpha-Keto Acids
Despite their potential, the synthesis and manipulation of perfluorinated α-keto acids like this compound present several challenges. The synthesis of α-keto acids can be complex, often requiring multi-step procedures and the use of hazardous reagents. mdpi.com The high reactivity of the α-keto group can also lead to side reactions and instability, particularly the tendency for hydration of the carbonyl group adjacent to electron-withdrawing groups. sapub.orgresearchgate.netresearchgate.net
The activation of the C-F bond, while generally difficult, can also be a challenge to control selectively. nih.gov However, these challenges also present opportunities for the development of novel synthetic methodologies. The demand for efficient and selective methods for the synthesis of fluorinated compounds continues to drive innovation in catalysis and reaction design. nih.gov
Future opportunities lie in the development of more efficient and sustainable synthetic routes to perfluorinated α-keto acids. mdpi.com This includes the use of biocatalysis and flow chemistry to improve safety and efficiency. researchgate.net Furthermore, a deeper understanding of the reactivity of these compounds will enable their application in a wider range of synthetic transformations, leading to the discovery of new materials and biologically active molecules with unique properties.
Q & A
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodological Answer : Use fume hoods for all procedures. Personal protective equipment (nitrile gloves, lab coats) is mandatory. Monitor airborne exposure via NIOSH Method 2552. Decontaminate spills with activated carbon followed by 10% NaOH solution. Store at 4°C in amber glass under nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
